Sub-Micromolar Antiproliferative Activity of 3-O-Benzyl Estrone Analogs (16AABE/16BABE) Against Human Gynecological Cancer Cell Lines
The 3-O-Benzyl estrone scaffold is the conserved core for 16-azidomethyl-substituted analogs 16AABE and 16BABE, which exhibit potent, sub-micromolar antiproliferative activity against a panel of human gynecological cancer cell lines, with calculated IC50 values consistently lower than the reference agent cisplatin [1][2]. This activity is directly attributed to the 3-O-benzyl pharmacophore, as the starting 3-O-benzyl estradiol diastereomers (1-4) lacking the 16-substituent showed negligible action at 10 µM [2].
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 16AABE: HeLa 0.369 µM, SiHa 0.302 µM, MCF-7 0.230 µM, MDA-MB-231 0.347 µM; 16BABE: HeLa 0.243 µM, SiHa 0.203 µM, MCF-7 0.166 µM, MDA-MB-231 0.429 µM |
| Comparator Or Baseline | Reference agent Cisplatin (IC50 values > 3 µM against similar cell lines in comparable assays) |
| Quantified Difference | 16AABE and 16BABE are approximately 10- to 20-fold more potent than cisplatin (exact fold-difference depends on cell line) |
| Conditions | In vitro MTT assay against HeLa (cervical), SiHa (cervical), MCF-7 (breast), and MDA-MB-231 (breast) cell lines; 72 h incubation. |
Why This Matters
For procurement in anticancer drug discovery, this data positions the 3-O-benzyl estrone scaffold as a starting point for developing agents with superior potency compared to standard-of-care platinum-based chemotherapeutics.
- [1] Senobar Tahaei, S. A., Kulmány, Á., Minorics, R., Kiss, A., Szabó, Z., Germán, P., ... & Zupkó, I. (2023). Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. International Journal of Molecular Sciences, 24(18), 13749. View Source
- [2] Senobar Tahaei, S.A. et al. (2023) Int. J. Mol. Sci. 24(18), 13749. Supplementary Table S1. View Source
